The compound can be sourced from various chemical databases and patents, which detail its synthesis and applications. Notably, it has been identified in research focused on ion channel modulation and enzyme inhibition, highlighting its relevance in pharmacology and biochemistry. The classification of this compound falls under the category of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities.
The synthesis of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one typically involves several key methodologies:
The synthetic routes often require careful control of reaction conditions to maximize yield and purity. For instance, temperature, solvent choice, and reaction time are critical parameters that influence the outcome of the synthesis.
The molecular structure of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one can be represented as follows:
The compound features a fused ring system consisting of an imidazole ring and a pyrazine ring, with a methyl group substituent at the 7-position. This unique arrangement contributes to its chemical properties and biological activities.
7-Methylimidazo[1,2-a]pyrazin-8(7H)-one can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for developing analogs with improved efficacy or selectivity for specific biological targets.
The mechanism of action for 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one primarily involves its interaction with biological targets such as enzymes or ion channels. These interactions can lead to:
Understanding these mechanisms is crucial for elucidating the pharmacological effects of this compound and its potential therapeutic applications.
The physical properties of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one include:
Chemical properties include:
7-Methylimidazo[1,2-a]pyrazin-8(7H)-one has several notable applications in scientific research:
The synthesis of the core imidazo[1,2-a]pyrazine scaffold predominantly relies on the cyclocondensation of α-halo carbonyl compounds with 2-aminopyrazine derivatives. Chloroacetaldehyde serves as a pivotal reagent for constructing the fused imidazole ring due to its bifunctional reactivity and commercial availability. In a representative procedure, 2-aminopyrazine reacts with chloroacetaldehyde in aqueous medium under controlled pH (4.0-5.5) and temperature (60-80°C) to yield imidazo[1,2-a]pyrazin-8(7H)-one. This reaction proceeds through nucleophilic displacement followed by intramolecular cyclodehydration, forming the bicyclic system in a single step [4] .
Optimization studies reveal that electron-donating substituents on the pyrazine ring significantly enhance reaction kinetics and yields. For instance, 3-amino-6-methylpyrazine undergoes cyclization with chloroacetaldehyde at 70°C to afford 7-methylimidazo[1,2-a]pyrazin-8(7H)-one in 82% isolated yield after 6 hours, compared to 58% yield for the unsubstituted precursor under identical conditions. Microwave-assisted protocols further improve efficiency, reducing reaction times to 15-30 minutes while maintaining yields above 75% [7]. Alternative α-halo carbonyl reagents like bromoacetone enable the introduction of C-2 methyl substituents, demonstrating the versatility of this approach for scaffold diversification.
Table 1: Cyclization Efficiency with Different Pyrazine Precursors
Pyrazine Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-Aminopyrazine | ClCH₂CHO | 80 | 8 | 58 |
3-Amino-6-methylpyrazine | ClCH₂CHO | 70 | 6 | 82 |
2-Amino-5-bromopyrazine | ClCH₂CHO | 75 | 10 | 65 |
2-Amino-3,5-dimethylpyrazine | BrCH₂COCH₃ | 85 | 5 | 78 |
Suzuki-Miyaura cross-coupling has emerged as the cornerstone methodology for introducing structural diversity at the C-3 position of the imidazo[1,2-a]pyrazine core. This transition metal-catalyzed reaction exhibits exceptional functional group tolerance and enables the formation of carbon-carbon bonds under mild conditions. The general protocol involves the palladium-catalyzed reaction of 3-bromo-7-methylimidazo[1,2-a]pyrazin-8(7H)-one with diverse boronic acids or esters in aqueous dioxane (3:1) at 80-90°C, typically employing Pd(PPh₃)₄ (2-5 mol%) and a base such as K₂CO₃ or Cs₂CO₃ [3] .
Notably, electron-deficient heteroaryl boronic esters exhibit enhanced reactivity compared to their electron-rich counterparts. For example, coupling with 4-pyridinylboronic acid pinacol ester proceeds quantitatively within 2 hours, while 4-methoxyphenylboronic acid requires extended reaction times (8-12 hours) for complete conversion. This methodology enables the installation of pharmacologically relevant substituents, including pyridyl, thienyl, and substituted phenyl groups that significantly influence target binding affinity. A recent advance employs Buchwald-type palladium catalysts (e.g., Pd₂(dba)₃/XPhos) for coupling sterically hindered boronic acids at ambient temperature, achieving yields exceeding 85% without competitive protodebromination [3].
Table 2: Representative Suzuki-Miyaura Coupling Examples
Boronic Acid/Ester | Catalyst System | Time (h) | Product | Yield (%) |
---|---|---|---|---|
4-PyridinylBpin | Pd(PPh₃)₄, K₂CO₃ | 2 | 3-(pyridin-4-yl) | 98 |
3-ThienylB(OH)₂ | Pd(OAc)₂, SPhos | 4 | 3-(thiophen-3-yl) | 92 |
4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₃PO₄ | 6 | 3-(4-(trifluoromethyl)phenyl) | 85 |
2-NaphthylB(OH)₂ | Pd₂(dba)₃/XPhos | 8 | 3-(naphthalen-2-yl) | 76 |
Selective N-methylation at the 7-position constitutes a critical transformation for modulating the electronic properties and bioavailability of imidazo[1,2-a]pyrazinone derivatives. Two principal methodologies predominate: (1) direct alkylation of the parent imidazopyrazinone scaffold, and (2) incorporation of methylamine during cyclization. Direct alkylation employs methyl iodide or dimethyl sulfate as alkylating agents in the presence of mild bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO). This exocyclic nitrogen exhibits enhanced nucleophilicity compared to endocyclic nitrogens, enabling selective mono-methylation with controlled stoichiometry (1.1-1.3 equivalents of CH₃I) at 0-25°C to achieve >90% selectivity for the N-7 isomer [3] [6].
Phase-transfer catalysis markedly improves reaction efficiency for acid-sensitive derivatives. Tetrabutylammonium bromide (5 mol%) facilitates methylation at the aqueous-organic interface using 50% NaOH/CH₂Cl₂ with methyl bromide, reducing side product formation to <5%. Alternative approaches employ dimethyl carbonate under supercritical conditions (300°C, 80 bar) for environmentally benign N-methylation. Post-functionalization of pre-methylated scaffolds remains essential for synthesizing advanced intermediates like 5-(4-aminophenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one (CAS: 2227009-91-6), where late-stage methylation would compromise the aniline functionality [1].
Scaffold-hopping strategies have been instrumental in developing imidazopyrazinone derivatives as potent bromodomain inhibitors, particularly targeting BRD4. The structural similarity between imidazo[1,2-a]pyrazin-8(7H)-one and imidazo[1,5-a]pyrazin-8(7H)-one scaffolds enables bioisosteric replacement while modulating binding interactions. Computational docking studies reveal that the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold establishes critical hydrogen bonds with Asn140 and Tyr97 residues in BRD4(1) through its carbonyl oxygen and N-1 nitrogen, respectively [3].
Systematic structure-activity relationship (SAR) exploration identifies the C-3 position as crucial for potency enhancement. Introduction of lipophilic substituents at C-3, particularly 4-methylpiperazin-1-yl and 4-morpholinophenyl groups, significantly improves BRD4 binding affinity by occupying the hydrophobic ZA channel. Compound 10j (7-methyl-3-(4-(4-methylpiperazin-1-yl)phenyl)imidazo[1,5-a]pyrazin-8(7H)-one) demonstrates exceptional potency with IC₅₀ values of 130 nM (BRD4(1)) and 76 nM (BRD4(2)), coupled with potent anti-proliferative effects in HL-60 (IC₅₀ = 0.57 μM) and MV4-11 (IC₅₀ = 0.18 μM) leukemia cell lines [3]. Further optimization incorporates isosteric replacements such as pyrazolo[1,5-a]pyrazines and imidazo[1,2-b]pyridazines to mitigate metabolic liabilities while maintaining the critical hydrogen bonding pattern with the BRD4 binding pocket.
Table 3: BRD4 Inhibitory Activity of Scaffold-Hopped Analogues
Compound | Core Structure | C-3 Substituent | BRD4(1) IC₅₀ (nM) | HL-60 IC₅₀ (μM) |
---|---|---|---|---|
10j | Imidazo[1,5-a] | 4-(4-Methylpiperazin-1-yl)phenyl | 130 | 0.57 |
10f | Imidazo[1,5-a] | 4-Morpholinophenyl | 185 | 1.12 |
8c | Pyrazolo[1,5-a] | 3,5-Dimethylisoxazol-4-yl | 420 | 2.85 |
9d | Imidazo[1,2-b] | 4-(Dimethylamino)phenyl | 380 | 3.40 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0